Cas no 76529-20-9 (Benzenemethanol, a-ethyl-3-fluoro-a-methyl-)
Benzenemethanol, a-ethyl-3-fluoro-a-methyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, a-ethyl-3-fluoro-a-methyl-
- 2-(3-fluorophenyl)butan-2-ol
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- MDL: MFCD12068002
- Inchi: 1S/C10H13FO/c1-3-10(2,12)8-5-4-6-9(11)7-8/h4-7,12H,3H2,1-2H3
- InChI Key: OATBDRSSZJNKDQ-UHFFFAOYSA-N
- SMILES: CC(C1=CC=CC(F)=C1)(O)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
Benzenemethanol, a-ethyl-3-fluoro-a-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429958-1 g |
2-(3-Fluorophenyl)-2-butanol |
76529-20-9 | 1g |
€496.00 | 2023-06-16 | ||
| abcr | AB429958-5 g |
2-(3-Fluorophenyl)-2-butanol |
76529-20-9 | 5g |
€1398.00 | 2023-06-16 | ||
| abcr | AB429958-1g |
2-(3-Fluorophenyl)-2-butanol; . |
76529-20-9 | 1g |
€1555.10 | 2025-04-16 | ||
| abcr | AB429958-5g |
2-(3-Fluorophenyl)-2-butanol |
76529-20-9 | 5g |
€1398.00 | 2023-09-04 | ||
| Ambeed | A348892-1g |
2-(3-Fluorophenyl)butan-2-ol |
76529-20-9 | 97% | 1g |
$418.0 | 2025-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650802-1g |
2-(3-Fluorophenyl)butan-2-ol |
76529-20-9 | 98% | 1g |
¥5642.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650802-5g |
2-(3-Fluorophenyl)butan-2-ol |
76529-20-9 | 98% | 5g |
¥18459.00 | 2024-07-28 | |
| Crysdot LLC | CD12034805-1g |
2-(3-Fluorophenyl)butan-2-ol |
76529-20-9 | 97% | 1g |
$414 | 2024-07-24 | |
| Crysdot LLC | CD12034805-5g |
2-(3-Fluorophenyl)butan-2-ol |
76529-20-9 | 97% | 5g |
$1177 | 2024-07-24 |
Benzenemethanol, a-ethyl-3-fluoro-a-methyl- Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Benzenemethanol, a-ethyl-3-fluoro-a-methyl-
Benzenemethanol, α-Ethyl-3-Fluoro-α-Methyl- (CAS No. 76529-20-9): An Overview of Its Structure, Properties, and Applications
Benzenemethanol, α-Ethyl-3-Fluoro-α-Methyl- (CAS No. 76529-20-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as 3-Fluoro-α,α-diethylbenzenemethanol, is characterized by its unique molecular structure and diverse chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The molecular formula of Benzenemethanol, α-Ethyl-3-Fluoro-α-Methyl- is C10H13FO, with a molecular weight of approximately 172.20 g/mol. The compound features a benzene ring substituted with a fluoro group at the 3-position and two ethyl groups attached to the methylene carbon adjacent to the hydroxyl group. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule.
In terms of physical properties, Benzenemethanol, α-Ethyl-3-Fluoro-α-Methyl- is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but can be sensitive to strong acids and bases.
The chemical reactivity of Benzenemethanol, α-Ethyl-3-Fluoro-α-Methyl- is influenced by its functional groups. The hydroxyl group can participate in various reactions such as esterification, etherification, and oxidation. The fluoro substituent on the benzene ring imparts electron-withdrawing effects, which can influence the reactivity of adjacent functional groups and the overall electronic properties of the molecule. The ethyl groups provide steric hindrance and contribute to the compound's lipophilicity.
In recent years, Benzenemethanol, α-Ethyl-3-Fluoro-α-Methyl- has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as an intermediate in the synthesis of novel antiviral agents. Studies have shown that derivatives of this compound exhibit potent antiviral activity against a range of viral pathogens, including influenza viruses and coronaviruses. The fluoro substituent plays a crucial role in enhancing the antiviral efficacy by modulating the binding affinity to viral targets.
Beyond antiviral applications, Benzenemethanol, α-Ethyl-3-Fluoro-α-Methyl- has also been explored for its potential as a lead compound in the development of anticancer drugs. Research has demonstrated that certain derivatives of this compound possess selective cytotoxicity against various cancer cell lines. The hydroxyl group can be modified to introduce additional functionalities that enhance the drug's pharmacological properties and reduce side effects.
In addition to its medicinal applications, Benzenemethanol, α-Ethyl-3-Fluoro-α-Methyl- is also used as a building block in organic synthesis for the preparation of complex molecules with diverse biological activities. Its unique structure allows for efficient functionalization through various synthetic routes, making it a valuable starting material for chemists working on natural product synthesis and drug discovery.
The safety profile of Benzenemethanol, α-Ethyl-3-Fluoro-α-Methyl- is an important consideration in its use as an intermediate or final product. While it is generally considered safe under proper handling conditions, appropriate personal protective equipment (PPE) should be used to prevent skin contact and inhalation. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials.
In conclusion, Benzenemethanol, α-Ethyl-3-Fluoro-α-Methyl- (CAS No. 76529-20-9) is a multifaceted organic compound with significant potential in various scientific and industrial applications. Its unique molecular structure and chemical properties make it an attractive candidate for further research and development in fields such as medicinal chemistry and organic synthesis. As ongoing studies continue to uncover new applications and derivatives of this compound, it is likely to play an increasingly important role in advancing our understanding of chemical biology and pharmaceutical science.
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